molecular formula C11H12F2O2 B8687089 Methyl 2-(2,6-difluoro-4-methylphenyl)propanoate

Methyl 2-(2,6-difluoro-4-methylphenyl)propanoate

Cat. No. B8687089
M. Wt: 214.21 g/mol
InChI Key: VQHFMRBJQWOJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,6-difluoro-4-methylphenyl)propanoate is a useful research compound. Its molecular formula is C11H12F2O2 and its molecular weight is 214.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(2,6-difluoro-4-methylphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2,6-difluoro-4-methylphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-(2,6-difluoro-4-methylphenyl)propanoate

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

methyl 2-(2,6-difluoro-4-methylphenyl)propanoate

InChI

InChI=1S/C11H12F2O2/c1-6-4-8(12)10(9(13)5-6)7(2)11(14)15-3/h4-5,7H,1-3H3

InChI Key

VQHFMRBJQWOJQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(C)C(=O)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound (30b) (5.4 g, 19.3 mmol) and dimethyl zinc (2M-solution in toluene, 38.7 mL, 77.4 mmol), and a solution (40 mL) of trans-dibromobis(triphenylphosphine)palladium(II) [trans-Pd(PPh3)2Br2] (0.085 g, 5.6 mol %) in 1,4-dioxane (40 mL) were treated in the same manner as in (k) above. The obtained crude product was subjected to silica gel column chromatography and elution with an n-hexane/ethyl acetate (4:1) solution to give 3.2 g (77%) of compound (31b) as colorless oil.
Name
Compound ( 30b )
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
38.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
( k )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
catalyst
Reaction Step One
Yield
77%

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